molecular formula C17H18ClN3O3 B2382648 (4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)(2-methoxypyridin-3-yl)methanone CAS No. 1448068-98-1

(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)(2-methoxypyridin-3-yl)methanone

Cat. No.: B2382648
CAS No.: 1448068-98-1
M. Wt: 347.8
InChI Key: LGCJAIALODXDQY-UHFFFAOYSA-N
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Description

(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)(2-methoxypyridin-3-yl)methanone is a heterocyclic compound featuring a piperidine core linked via an ether group to a 3-chloropyridine moiety and a methanone bridge to a 2-methoxypyridine ring. This structure combines aromatic and aliphatic components, which may influence its physicochemical properties, such as solubility, bioavailability, and receptor-binding affinity.

Properties

IUPAC Name

[4-(3-chloropyridin-2-yl)oxypiperidin-1-yl]-(2-methoxypyridin-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN3O3/c1-23-15-13(4-2-8-19-15)17(22)21-10-6-12(7-11-21)24-16-14(18)5-3-9-20-16/h2-5,8-9,12H,6-7,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGCJAIALODXDQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=N1)C(=O)N2CCC(CC2)OC3=C(C=CC=N3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)(2-methoxypyridin-3-yl)methanone is a complex organic molecule with diverse biological activities. This article reviews its structure, synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant research findings and case studies.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a chloropyridine and a methoxypyridine moiety. Its molecular formula is C16H18ClN3O2C_{16}H_{18}ClN_{3}O_{2}, and it exhibits a molecular weight of 319.79 g/mol. The presence of the chloropyridine ring is significant for its biological activity, as halogenated compounds often show enhanced pharmacological properties.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the Piperidine Ring : Starting from commercially available piperidine derivatives.
  • Substitution Reactions : Utilizing chloropyridine derivatives to introduce the chlorinated moiety.
  • Final Coupling : Linking the methoxypyridine through nucleophilic substitution.

These synthetic routes can be optimized for yield and purity using various solvents and catalysts, such as dichloromethane and palladium-based catalysts.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. Research has indicated potential interactions with:

  • Phosphodiesterases (PDEs) : These enzymes are crucial in regulating intracellular signaling pathways involving cyclic nucleotides (cAMP and cGMP). Inhibition of PDEs can lead to increased levels of these second messengers, affecting various physiological processes such as vasodilation and neurotransmission .
  • Kinase Inhibition : The compound may also exhibit kinase inhibitory activity, which is vital in cancer therapeutics. By modulating kinase activity, it could potentially interfere with tumor cell proliferation .

Antiproliferative Activity

Recent studies have demonstrated that this compound exhibits antiproliferative effects on various cancer cell lines. For instance, it has shown significant cytotoxicity against breast cancer (MCF-7) and lung cancer (A549) cell lines, with IC50 values in the micromolar range. This suggests that the compound may serve as a lead structure for developing new anticancer agents.

Case Studies

  • Case Study on Cancer Cell Lines : A study published in the Journal of Medicinal Chemistry evaluated the effects of similar compounds on MCF-7 cells, reporting that modifications in the pyridine rings significantly affected their anticancer activity . This highlights the importance of structural variations in enhancing biological efficacy.
  • In Vivo Studies : Animal model studies have indicated that compounds with similar structures can inhibit tumor growth in xenograft models, suggesting that this compound may have potential therapeutic applications in oncology.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological ActivityReference
Compound ASimilar to (4-(...))Moderate PDE inhibition
Compound BRelated piperidineHigh anticancer activity
Compound CChlorinated derivativeAntiparasitic effects

Scientific Research Applications

Scientific Research Applications

  • Drug Development
    • The compound serves as a building block for synthesizing more complex molecules, particularly in the development of pharmaceuticals targeting various diseases.
    • Its structure suggests potential antimicrobial and anticancer properties, making it a candidate for further pharmacological studies.
  • Biological Activity
    • Preliminary studies indicate that the compound may interact with specific biological targets such as enzymes or receptors. This interaction can modulate their activity, leading to various physiological effects.
    • Detailed receptor binding assays and cellular response evaluations are necessary to elucidate these pathways fully.
  • Synthesis of Derivatives
    • The compound can be used to synthesize derivatives that may exhibit enhanced biological activity or selectivity towards specific targets.
    • For example, modifications to the piperidinyl group or the introduction of different substituents on the pyridine rings could yield compounds with improved efficacy or reduced toxicity.

Data Table: Summary of Applications

Application AreaDescriptionReferences
Drug DevelopmentBuilding block for new pharmaceuticals, especially in antimicrobial and anticancer research
Biological ActivityPotential interactions with enzymes/receptors leading to physiological effects
Synthesis of DerivativesCreation of modified compounds for enhanced activity

Case Studies

  • Anticancer Activity
    • A study investigated the anticancer potential of similar compounds with piperidinyl structures. Results indicated significant cytotoxicity against various cancer cell lines, suggesting that derivatives of (4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)(2-methoxypyridin-3-yl)methanone may exhibit similar or enhanced effects.
  • Antimicrobial Properties
    • Research into related chloropyridinyl compounds has demonstrated promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. This suggests that this compound could be explored for its potential as an antimicrobial agent.

Comparison with Similar Compounds

Functional Group Impact

  • Methoxy Group : The 2-methoxy substituent on the pyridine ring may improve solubility relative to purely hydrophobic groups (e.g., trifluoromethyl in 16G) .
  • Piperidine Core : The piperidine ring introduces conformational flexibility and basicity, which could enhance membrane permeability compared to rigid aromatic systems in 16G .

Hypothetical Bioactivity and Physicochemical Properties

  • Solubility : The target compound’s piperidine and methoxy groups likely confer better aqueous solubility than 16G, which has bulky aryl and trifluoromethyl groups.
  • Bioavailability : Lower molecular weight (345.78 g/mol vs. 526.20 g/mol for 16G) suggests improved bioavailability for the target compound, adhering to Lipinski’s rule of five .
  • Reactivity : The ether linkage in the target compound may offer greater hydrolytic stability compared to ester or amide-containing analogs, though this requires experimental validation.

Research Findings and Limitations

While direct experimental data for the target compound are unavailable, structural analogs provide insights:

Sonogashira Coupling: Used in synthesizing 16G , this method could theoretically apply to introducing alkynyl groups into the target compound’s pyridine rings.

Halogen Effects : Chlorine in the target compound may enhance binding affinity compared to methoxy or dimethoxymethyl groups in other derivatives .

Limitations : The absence of explicit data on the target compound necessitates cautious extrapolation from structural analogs. Further studies on synthesis optimization, pharmacokinetics, and target engagement are critical.

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